molecular formula C9H13N3O B11788015 6-(Piperidin-4-yl)pyrimidin-2(1H)-one

6-(Piperidin-4-yl)pyrimidin-2(1H)-one

Cat. No.: B11788015
M. Wt: 179.22 g/mol
InChI Key: PZOOQQNJDWNQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 6-(Piperidin-4-yl)pyrimidin-2(1H)-one is a heterocyclic compound with the molecular formula C10H13N5O . It features a fused molecular architecture combining a pyrimidin-2(1H)-one ring system with a piperidin-4-yl substituent. This structure embodies a privileged pharmacophore in medicinal chemistry, making it a valuable scaffold for the design and synthesis of novel bioactive molecules . Chemical Features and Research Significance The pyrimidine moiety is a fundamental component in nucleic acids (uracil, thymine, cytosine) and essential vitamins, granting inherent biological relevance to its synthetic derivatives . As a π-deficient heterocycle, the pyrimidine ring offers distinct sites for electrophilic and nucleophilic substitution, allowing for strategic structural diversification . The piperidine ring contributes a saturated, non-planar conformation that can enhance solubility through the nitrogen atom's ability to be protonated and facilitate specific spatial interactions with biological targets . The combination of these two rings into a single hybrid structure creates a versatile chemical entity for exploring structure-activity relationships in drug discovery. Key Research Applications The primary research value of this compound lies in its role as a synthetic intermediate for developing new therapeutic agents. While biological data for this specific compound may be limited, close structural analogs are extensively investigated. Piperidine-pyrimidine hybrids are recognized frameworks in pharmaceutical research for their diverse pharmacological potential . Molecules incorporating this core structure have been explored as inhibitors of critical protein kinases, such as Protein Kinase B (Akt) and Cyclin-Dependent Kinases (CDK4/6), indicating significant promise in oncology research . Furthermore, the N-(piperidin-4-yl)pyrimidin-amine scaffold has been successfully optimized to develop potent agonists for G-protein coupled receptors (GPCRs) like GPR119, a target for metabolic diseases such as type 2 diabetes . This scaffold has also been utilized in constructing complex molecules screened for antimicrobial activity against various bacterial and fungal strains . Handling and Storage This product is intended for research purposes only and is not for human or veterinary use. Researchers should consult safety data sheets for proper handling procedures. For optimal stability, it is recommended to store the compound in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-piperidin-4-yl-1H-pyrimidin-2-one

InChI

InChI=1S/C9H13N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5H2,(H,11,12,13)

InChI Key

PZOOQQNJDWNQIG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NC(=O)N2

Origin of Product

United States

Synthetic Methodologies for 6 Piperidin 4 Yl Pyrimidin 2 1h One and Its Derivatives

Strategic Approaches to Pyrimidin-2(1H)-one Core Synthesis

The synthesis of the pyrimidin-2(1H)-one core is a foundational step in the generation of 6-(Piperidin-4-yl)pyrimidin-2(1H)-one and its analogs. Key strategies include cyclocondensation reactions and N-acylation reactions.

Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an N-C-N synthon like urea (B33335), thiourea, or guanidine. bu.edu.egwikipedia.org This approach allows for the direct formation of the pyrimidine ring.

One common method is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea. bu.edu.egwikipedia.org Variations of this reaction are widely employed to produce a diverse range of substituted dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones (B12756618). acs.org

Another strategy involves the condensation of amidines with β-keto esters, which can be promoted by ultrasound irradiation to yield highly substituted 4-pyrimidinols. organic-chemistry.org These intermediates can then be further functionalized. The use of multicomponent reactions is particularly appealing for creating the pyrimidine core due to the diversity that can be achieved by simply varying the starting components. mdpi.com For instance, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of pyrimidines. mdpi.com

A study on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones utilized a visible-light-induced radical condensation cyclization with Na2 eosin (B541160) Y as a photocatalyst. acs.org This method proved to be efficient under mild conditions. acs.org

ReactantsCatalyst/ConditionsProductYieldReference
Benzaldehyde, Ethyl acetoacetate, UreaNa2 eosin Y (0.5 mol %), EtOH, rt, white LED3,4-dihydropyrimidin-2(1H)-one derivative94% acs.org
β-keto esters, AmidinesUltrasound irradiation4-pyrimidinolsGood to excellent organic-chemistry.org
Methyl aryl ketone, Aromatic aldehyde, Ammonium acetateTriflic acidSubstituted pyrimidinesNot specified mdpi.com

N-Acylation Reactions in Pyrimidine Synthesis

N-acylation is another important transformation in pyrimidine chemistry. While direct acylation of the pyrimidine ring can be challenging due to its electron-deficient nature, selective N-acylation of aminopyrimidines is a feasible and useful strategy for introducing functional groups. youtube.comoregonstate.edu A study reported a method for the selective N-acylation of the exocyclic amino function of nucleosides, including pyrimidine bases, using p-nitrophenyl esters of the corresponding acids in the presence of a coupling agent and catalysts. nih.gov This approach, borrowed from peptide synthesis, allows for the formation of an amide bond. nih.gov

Integration of the Piperidine (B6355638) Moiety into Pyrimidin-2(1H)-one Architectures

The introduction of the piperidine ring at the 6-position of the pyrimidin-2(1H)-one core is a critical step in the synthesis of the target compound. This can be achieved through various methods, often involving the reaction of a pre-functionalized pyrimidine with a suitable piperidine derivative.

One approach involves the use of a pyrimidine with a leaving group at the 6-position, which can then undergo nucleophilic substitution with a piperidine derivative. Alternatively, a piperidine-containing building block can be incorporated during the initial pyrimidine ring synthesis. The synthesis of piperidines themselves can be accomplished through methods such as the N-heterocyclization of primary amines with diols or the reduction of pyridine (B92270) N-oxides. organic-chemistry.orgresearchgate.net

Advanced Derivatization and Diversification Strategies for this compound Analogues

Once the core structure of this compound is established, further modifications can be made to generate a library of analogs for structure-activity relationship (SAR) studies.

Chemoselective O-Alkylation of Pyrimidin-2(1H)-one

The pyrimidin-2(1H)-one scaffold possesses both nitrogen and oxygen atoms that can be alkylated. Achieving chemoselectivity in this reaction is crucial for synthesizing specific derivatives. A study on 4-(trifluoromethyl)pyrimidin-2(1H)-ones reported a highly selective protocol for O-alkylation. nih.govacs.orgnih.gov This method utilized 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents, resulting in good to high yields of the O-alkylated products. nih.govacs.orgnih.gov The study found that a convergent strategy involving direct alkylation was significantly more efficient than a linear approach that included a [3 + 3] cyclocondensation step. nih.govacs.orgacs.org The direct alkylation with iodinated derivatives gave yields of 80-87%. acs.org

Alkylating AgentReaction ConditionsProductYieldReference
4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK2CO3, MeCN, reflux, 16 hO-alkylated pyrimidin-2(1H)-one87% acs.org
4-(Bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK2CO3, MeCN, reflux, 16 hO-alkylated pyrimidin-2(1H)-one80% acs.org

Deconstruction-Reconstruction Methodologies for Pyrimidine Diversification

A novel and powerful strategy for diversifying pyrimidine-containing compounds is the deconstruction-reconstruction approach. nih.govresearchgate.net This method involves transforming the pyrimidine into a corresponding N-arylpyrimidinium salt, which can then be cleaved to generate a three-carbon iminoenamine building block. nih.govresearchgate.net This reactive intermediate can then be used in various heterocycle-forming reactions, effectively allowing for the conversion of the original pyrimidine into other heterocyclic systems like azoles. nih.govresearchgate.net This strategy is particularly valuable for creating analogs that would be difficult to access through traditional synthetic routes and has been highlighted as a promising approach in drug discovery. nih.govresearchgate.netacs.org

General Functionalization and Substituent Introduction

The functionalization of the this compound scaffold can be approached through various chemical strategies to introduce a diverse range of substituents, thereby modulating its physicochemical and pharmacological properties. These modifications can be targeted at either the piperidine or the pyrimidinone ring.

Functionalization of the Piperidine Moiety:

The secondary amine of the piperidine ring is a prime site for functionalization. Standard N-alkylation reactions can be employed to introduce various alkyl or substituted alkyl groups. For instance, reaction with alkyl halides or reductive amination with aldehydes or ketones can yield a wide array of N-substituted derivatives. Furthermore, acylation reactions with acyl chlorides or anhydrides can introduce amide functionalities. The piperidine ring itself can be further modified, for example, through substitution at the 3 or 5 positions, often starting from a suitably substituted piperidin-4-one precursor before the formation of the pyrimidinone ring.

Functionalization of the Pyrimidinone Moiety:

The pyrimidinone ring offers several positions for the introduction of substituents. The nitrogen atoms of the pyrimidinone ring can be alkylated under appropriate basic conditions. The carbon atoms of the pyrimidine ring can also be functionalized. For instance, halogenation can introduce a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or other carbon-based substituents.

A general approach to synthesizing a library of derivatives involves the initial synthesis of the core this compound scaffold, often with a protecting group on the piperidine nitrogen (e.g., a Boc group). This protected intermediate can then undergo various functionalization reactions on the pyrimidinone ring. Subsequent deprotection of the piperidine nitrogen provides a versatile intermediate for further diversification through reactions at the piperidine nitrogen.

Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound and its derivatives relies on a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the parent compound, characteristic signals would be observed for the protons on the pyrimidinone ring, the piperidine ring, and the NH protons. The chemical shifts and coupling constants of the piperidine protons can provide insights into the conformation of the ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon in the pyrimidinone ring and the carbons of both heterocyclic rings are diagnostic.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can further support the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyrimidinone ring, as well as C-H and C-N stretching vibrations, would be expected.

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and its derivatives. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and for preliminary purity assessment. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A typical TLC analysis might involve a silica (B1680970) gel plate as the stationary phase and a mixture of a polar and a non-polar solvent as the mobile phase.

Structure Activity Relationship Sar Studies of 6 Piperidin 4 Yl Pyrimidin 2 1h One Analogues

Correlating Structural Modulations of the Pyrimidine (B1678525) Core with Biological Activity

The pyrimidine ring is a fundamental component of the 6-(piperidin-4-yl)pyrimidin-2(1H)-one framework, and its substitution pattern significantly influences biological activity. Studies on related pyrimidine-containing compounds, such as pyrimidine-4-carboxamides, have provided valuable insights into how modifications to this heterocyclic core can impact inhibitory potency against various enzymatic targets. nih.govnih.gov The pyrimidine core often serves as a central scaffold for orienting substituents that interact with the target protein.

In the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the pyrimidine core is a key structural element. nih.govnih.gov Modifications at different positions of the pyrimidine ring have been shown to have a profound effect on activity. For instance, in a series of pyrimidine-4-carboxamides, the nature of the substituent at the 2- and 6-positions of the pyrimidine ring was found to be crucial for potent inhibition.

Table 1: Impact of Pyrimidine Core Substitutions on NAPE-PLD Inhibitory Activity
Compound IDR2 SubstituentR6 SubstituentpIC50
1 (S)-3-phenylpiperidin-1-yl(S)-3-hydroxypyrrolidin-1-yl7.8
2 N-methylphenethylamineMorpholine (B109124)6.3
3 (S)-3-phenylpiperidineDimethylamine7.0
4 (S)-3-phenylpiperidinePyrrolidine (B122466)7.3
5 N-methylphenethylamine(S)-3-hydroxypyrrolidin-1-yl6.8

Data sourced from a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors. nih.govnih.gov

The data in Table 1 clearly demonstrates that the substituents on the pyrimidine core are not interchangeable. For example, the replacement of a morpholine group at the R6 position with an (S)-3-hydroxypyrrolidin-1-yl group led to a significant increase in potency (compare compounds 2 and 5). This suggests that the stereochemistry and the presence of a hydroxyl group at this position are important for activity. Similarly, conformational restriction of the R2 substituent, by replacing N-methylphenethylamine with (S)-3-phenylpiperidine, also resulted in enhanced inhibitory potency (compare compounds 2 and 3).

Impact of Piperidine (B6355638) Ring Substitutions and Conformation on Efficacy

The piperidine ring within the this compound scaffold offers another critical point for modification to modulate biological efficacy. The substitution pattern and the conformational state of this ring can significantly influence how the molecule binds to its biological target.

In the development of NAPE-PLD inhibitors, the substitution on the piperidine ring at the 2-position of the pyrimidine core was extensively studied. nih.govnih.gov The introduction of a phenyl group at the 3-position of the piperidine ring proved to be beneficial for activity. Furthermore, the stereochemistry of this substituent was found to be a determining factor for potency.

Table 2: Effect of Piperidine Ring Modifications on NAPE-PLD Inhibition
Compound IDPiperidine SubstitutionpIC50
6 (S)-3-phenylpiperidine7.8
7 (R)-3-phenylpiperidine6.7
8 4-phenylpiperidine7.1
9 2-phenylpiperidine6.5
10 Unsubstituted piperidine6.2

Data sourced from a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors. nih.govnih.gov

As shown in Table 2, the (S)-enantiomer of 3-phenylpiperidine (B1330008) (compound 6) exhibited the highest potency, being significantly more active than the (R)-enantiomer (compound 7). This highlights a clear stereochemical preference in the binding pocket of the enzyme. Substitution at the 4-position of the piperidine ring was also well-tolerated (compound 8), whereas substitution at the 2-position led to a decrease in activity (compound 9). The unsubstituted piperidine ring (compound 10) was the least active, indicating that the phenyl substituent is a key contributor to the binding affinity.

Elucidation of Key Pharmacophoric Features within this compound Frameworks

A pharmacophore model describes the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov For the this compound framework and its analogues, the SAR data allows for the deduction of a putative pharmacophore model.

Based on the structure-activity relationships observed in related pyrimidine derivatives, several key pharmacophoric features can be identified:

A central heterocyclic core: The pyrimidine ring acts as a scaffold, correctly positioning the other functional groups.

A hydrogen bond donor/acceptor site: The pyrimidinone moiety, with its N-H and carbonyl group, can participate in crucial hydrogen bonding interactions with the target protein.

A hydrophobic pocket-binding group: The substituent on the piperidine ring, such as the phenyl group in the NAPE-PLD inhibitors, likely occupies a hydrophobic pocket within the binding site, contributing significantly to the binding affinity. nih.govnih.gov

A second substituent on the pyrimidine core: This group, such as the (S)-3-hydroxypyrrolidin-1-yl moiety in the NAPE-PLD inhibitors, provides additional interactions, potentially through hydrogen bonding, and can be optimized to improve properties like solubility and potency. nih.govnih.gov

Defined stereochemistry: As seen with the piperidine and pyrrolidine substituents, specific stereoisomers can lead to a significant increase in efficacy, indicating a highly ordered and specific binding mode. nih.govnih.gov

The elucidation of these pharmacophoric features is instrumental in guiding the rational design of new, more potent, and selective analogues based on the this compound scaffold for various therapeutic targets.

Molecular Interactions and Identified Biological Targets of 6 Piperidin 4 Yl Pyrimidin 2 1h One

Identification and Characterization of Protein Targets

There is no published research detailing the identification or characterization of specific protein targets for 6-(Piperidin-4-yl)pyrimidin-2(1H)-one.

Enzyme Inhibition and Modulation Studies

No studies reporting the inhibitory or modulatory effects of this compound on any specific enzymes were found in the public domain. Research on structurally related compounds, such as various substituted piperidines and pyrimidines, indicates that these chemical scaffolds can interact with a range of enzymes, including kinases like Protein Kinase B (PKB/Akt) and phosphoinositide 3-kinase (PI3K). nih.govnih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Receptor Binding Affinity and Selectivity Profiling

There is no available data on the receptor binding affinity or selectivity profile for this compound.

Investigation of Molecular Mechanisms of Action at the Cellular Level

Without identified biological targets, no investigations into the molecular mechanisms of action at a cellular level for this compound have been published.

Ligand-Target Binding Site Analysis

No ligand-target binding site analyses for this compound are available, as no specific biological targets have been identified in the literature.

Influence on Intracellular Signaling Pathways

There is no information on the influence of this compound on any intracellular signaling pathways. Studies on related molecules show that pyrimidine (B1678525) and piperidine (B6355638) derivatives can modulate pathways such as the PI3K-Akt signaling cascade, which is crucial for cell growth and survival. nih.gov However, the effect of the specific compound remains uninvestigated.

Computational Investigations of 6 Piperidin 4 Yl Pyrimidin 2 1h One Derivatives

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in understanding the binding modes of 6-(Piperidin-4-yl)pyrimidin-2(1H)-one derivatives with their protein targets.

Researchers have utilized molecular docking to elucidate the interactions of pyrimidine (B1678525) derivatives with various enzymes and receptors. For instance, docking studies on dihydropyrimidinone derivatives have revealed stable hydrogen bonding within the active sites of target proteins. nih.gov In the context of cancer research, docking analysis of pyrimidine derivatives against nine different breast cancer target proteins showed efficient binding for several active compounds. nih.gov Similarly, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) have helped in identifying compounds with better biological activity based on their binding scores. nih.gov

The process involves preparing the 3D structures of both the ligand (the pyrimidine derivative) and the protein receptor. Software like AutoDock Tools is often used for this purpose, which includes adding hydrogen atoms and calculating Gasteiger charges. nih.gov The docking itself can be performed using programs like AutoDock Vina, which calculates the binding affinity (often expressed as a docking score) and predicts the binding pose of the ligand in the protein's active site. nih.gov

For example, in a study of pyrido[2,3-d]pyrimidine (B1209978) derivatives, molecular docking was used to understand their interactions with the active site of target enzymes. nih.gov The insights gained from these docking studies are crucial for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance binding affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives

Derivative Class Target Protein Key Findings
Dihydropyrimidinones Breast Cancer Targets Stable hydrogen bonding in the active site. nih.gov
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine Cyclin-Dependent Kinase 2 (CDK2) Electron-withdrawing substituents improved binding scores. nih.gov
Pyrido[2,3-d]pyrimidines Various Enzymes Elucidation of binding modes within the active site. nih.gov

Dynamic Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational changes and stability of ligand-protein complexes over time. semanticscholar.org This technique simulates the motion of atoms and molecules, offering insights that are not available from static docking poses.

MD simulations have been employed to study the stability of pyrimidine derivatives when bound to their target proteins. For example, simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives with p21-activated kinase 4 (PAK4) were used to investigate their binding modes and inhibitory mechanisms at a molecular level. mdpi.com These simulations, often run for hundreds of nanoseconds using software like GROMACS, can reveal the dynamic behavior of the complex. mdpi.com

The stability of the simulated systems is typically assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein are more flexible or rigid upon ligand binding.

In a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations were used to validate the docking results and to study the dynamic stability of the ligand-protein complexes. nih.gov Such analyses are crucial for confirming that the interactions predicted by molecular docking are maintained in a dynamic environment, thus providing greater confidence in the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net This approach is valuable for predicting the activity of new, unsynthesized derivatives of this compound.

Various QSAR studies have been conducted on pyrimidine derivatives to understand the structural features that influence their biological effects. For instance, a 2D-QSAR study on dihydropyrimidinone derivatives as anticancer agents revealed the importance of topological and autocorrelated descriptors in determining their activity. nih.gov The statistical quality of a QSAR model is often assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A good model will have high values for both, indicating its predictive power. acs.org

In another study, both multiple linear regression (MLR) and artificial neural network (ANN) methods were used to build QSAR models for pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov The ANN model, in this case, showed superior predictive ability with a higher R² value. nih.gov These models can guide the design of new analogs by highlighting which structural modifications are likely to enhance the desired biological activity. For example, a QSAR study on pyrimidobenzimidazole derivatives suggested that specific substitutions at certain positions on the lead molecule could improve analgesic activity. researchgate.net

Table 2: QSAR Studies on Pyrimidine Derivatives

Derivative Class Biological Activity QSAR Model Type Key Findings
Dihydropyrimidinones Anticancer 2D-QSAR Importance of topological and autocorrelated descriptors. nih.gov
Furopyrimidines and Thienopyrimidines VEGFR-2 Inhibition MLR and ANN ANN model showed higher predictive power. nih.gov
Pyrimidobenzimidazoles Analgesic MLR Specific substitutions predicted to enhance activity. researchgate.net

In Silico Prediction of Molecular Properties Relevant to ADME

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process. alliedacademies.orgresearchgate.net

For derivatives of this compound, various computational tools can be used to predict their ADME profiles. For example, the admetSAR server can be used to predict properties like human intestinal absorption (HIA), Caco-2 permeability, and potential toxicity. alliedacademies.org A high HIA score suggests good absorption from the intestinal tract after oral administration. alliedacademies.org

Studies on pyrazolo[3,4-d]pyrimidine derivatives have included the in vitro evaluation of ADME properties such as PAMPA permeation, water solubility, and microsomal stability to identify promising analogues. nih.gov Similarly, in silico ADME studies of pyrido-pyrimidine derivatives have been conducted to assess their drug-likeness. tandfonline.com These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities that may need to be addressed through chemical modification. For instance, compliance with Lipinski's rule of five is often used as a preliminary filter for drug-likeness. researchgate.net

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach is highly effective for discovering novel analogues of this compound with desired biological activities.

Both ligand-based and structure-based virtual screening methods can be employed. In ligand-based screening, new molecules are identified based on their similarity to known active compounds. Structure-based virtual screening, on the other hand, involves docking a library of compounds into the 3D structure of the target protein to identify those with the best predicted binding affinity. mdpi.com

For example, a pharmacophore-based virtual screening approach was used to identify potential dual inhibitors of CDK4/6 and aromatase. mdpi.com A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model is then used to screen compound databases. In another study, virtual screening of a large library of 2,6-diphenyl piperidone derivatives was performed to identify potential inhibitors of a Helicobacter pylori protein. researchgate.net

The hits identified from virtual screening are then typically subjected to further computational analysis, such as more rigorous docking and MD simulations, before being selected for chemical synthesis and biological testing. This hierarchical approach helps to efficiently narrow down a large number of compounds to a manageable few with a higher probability of being active.

Preclinical Biological Evaluation of 6 Piperidin 4 Yl Pyrimidin 2 1h One and Its Analogues

In Vitro Biological Assessment

The in vitro biological assessment of piperidinyl-pyrimidine analogues has been crucial in elucidating their mechanism of action and identifying lead compounds for further development. This has been primarily achieved through a combination of cell-free biochemical assays and cell-based functional assays.

Cell-Free Biochemical Assays

Cell-free biochemical assays are fundamental in determining the direct interaction of a compound with its molecular target, such as an enzyme or receptor. For aminopyrimidine analogues, these assays have been instrumental in quantifying their inhibitory potency against various kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer.

A notable example involves a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which were evaluated for their inhibitory activity against Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. acs.org These kinases are critical for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). For instance, the initial lead compound in this series, compound 78 , demonstrated excellent potency with a Ki of 1 nM for CDK4 and 34 nM for CDK6. acs.org Further optimization led to the discovery of even more potent and selective inhibitors.

In a different therapeutic context, derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of β-glucuronidase. mdpi.com One of the synthesized compounds, compound 24 , which features a piperazinyl substituent, was identified as a potent inhibitor with an IC50 value of 2.8 µM. mdpi.com

Another study focused on 2-anilinobenzimidazol derivatives with a pyrimidine (B1678525) core, which were assessed for their activity against CDKs. documentsdelivered.com The most potent compounds, 4m and 4q , were identified as strong inhibitors of CDK9 and CDK12. documentsdelivered.com

The table below summarizes the biochemical assay data for selected aminopyrimidine analogues.

Compound/Analogue ClassTargetAssay TypePotency (Ki/IC50)Reference
Compound 78 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative)CDK4Kinase Inhibition AssayKi = 1 nM acs.org
Compound 78 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative)CDK6Kinase Inhibition AssayKi = 34 nM acs.org
Compound 24 (2-aminopyrimidine derivative)β-glucuronidaseEnzyme Inhibition AssayIC50 = 2.8 µM mdpi.com
Compound 4m (2-anilinobenzimidazol-pyrimidine derivative)CDK9, CDK12Kinase Inhibition AssayPotent Inhibition documentsdelivered.com
Compound 4q (2-anilinobenzimidazol-pyrimidine derivative)CDK9, CDK12Kinase Inhibition AssayPotent Inhibition documentsdelivered.com
Compound 2e (2-amino-4-(1-piperidine) pyridine (B92270) derivative)ALKL1196MEnzyme Activity AssayIC50 = 41.3 nM nih.gov

Cell-Based Functional Assays

Cell-based functional assays are essential to confirm that the biochemical activity of a compound translates into a desired biological effect within a cellular context. These assays can measure a variety of endpoints, including cell proliferation, apoptosis (programmed cell death), and the modulation of specific signaling pathways.

For the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series of CDK4/6 inhibitors, cell-based assays were critical in demonstrating their anticancer potential. Compound 78 was shown to be a highly effective antiproliferative agent, inhibiting the growth of the MV4-11 cancer cell line with a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM. acs.org Furthermore, treatment with this compound led to an accumulation of cells in the G1 phase of the cell cycle, which is consistent with the inhibition of CDK4/6. acs.org

In the study of 2-amino-4-(1-piperidine) pyridine derivatives as ALK/ROS1 dual inhibitors, the representative compound 2e demonstrated potent anti-proliferative activity against the ALK-addicted H3122 and ROS1-addicted HCC78 cell lines, with IC50 values of 6.27 µM and 10.71 µM, respectively. nih.gov This compound also showed significant inhibitory activity in a Ba/F3 cell line harboring a crizotinib-resistant ROS1 mutant. nih.gov

A series of 2-anilinobenzimidazol-pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. documentsdelivered.com Compounds 4g, 4j, 4m, and 4q displayed strong anticancer potencies against HepG2 cells, while 4m and 4q were particularly effective against HeLa cells. documentsdelivered.com In MCF-7 breast cancer cells, compounds 4g, 4m, and 4q showed significant anticancer potency. documentsdelivered.com

The table below presents a summary of the cell-based functional assay data for selected aminopyrimidine analogues.

Compound/Analogue ClassCell Line(s)Assay TypeEndpointPotency (GI50/IC50)Reference
Compound 78 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative)MV4-11Cell ProliferationGrowth InhibitionGI50 = 23 nM acs.org
Compound 78 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative)MV4-11Cell Cycle AnalysisG1 Phase Arrest- acs.org
Compound 2e (2-amino-4-(1-piperidine) pyridine derivative)H3122, HCC78Cell ProliferationGrowth InhibitionIC50 = 6.27 µM, 10.71 µM nih.gov
Compound 2e (2-amino-4-(1-piperidine) pyridine derivative)Ba/F3 (ROS1G2032R)Cell ProliferationGrowth InhibitionIC50 = 104.7 nM nih.gov
Compounds 4g, 4j, 4m, 4q (2-anilinobenzimidazol-pyrimidine derivatives)HepG2CytotoxicityCell ViabilityPotent Inhibition documentsdelivered.com
Compounds 4m, 4q (2-anilinobenzimidazol-pyrimidine derivatives)HeLaCytotoxicityCell ViabilityPotent Inhibition documentsdelivered.com
Compounds 4g, 4m, 4q (2-anilinobenzimidazol-pyrimidine derivatives)MCF-7CytotoxicityCell ViabilityPotent Inhibition documentsdelivered.com

In Vivo Efficacy Assessment in Disease Models

Following promising in vitro results, the evaluation of a compound's efficacy in relevant animal models of disease is a critical step in the preclinical development process. This section will discuss the selection of animal models and the evaluation of pharmacodynamic markers for aminopyrimidine analogues.

Selection and Justification of Relevant Animal Models

The choice of an animal model is dictated by the therapeutic indication being investigated. For anticancer agents, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice.

In the investigation of 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives for the treatment of visceral leishmaniasis, a mouse model of the disease was employed. dundee.ac.uk This model is essential for evaluating the in vivo anti-parasitic activity of the compounds.

For the development of protein kinase B (PKB/Akt) inhibitors, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, human tumor xenografts in nude mice are the standard. nih.gov These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Pharmacodynamic Marker Evaluation in Preclinical Studies

Pharmacodynamic (PD) markers are measurable indicators of a drug's biological effect on its target. The evaluation of PD markers in preclinical studies provides crucial evidence that the drug is engaging its target in vivo and eliciting the expected downstream effects.

In the development of PKB/Akt inhibitors, a key PD marker is the phosphorylation status of downstream substrates of Akt, such as GSK3β. nih.gov The modulation of these biomarkers in vivo confirms that the inhibitor is hitting its target and disrupting the signaling pathway.

For CDK4/6 inhibitors, a common PD marker is the phosphorylation of the retinoblastoma protein (Rb), a direct substrate of CDK4/6. Inhibition of Rb phosphorylation is a key indicator of target engagement and is often correlated with cell cycle arrest and antitumor activity. While not explicitly detailed for the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series in the provided context, this would be a standard PD marker to evaluate in vivo.

Future Perspectives and Emerging Research Avenues for 6 Piperidin 4 Yl Pyrimidin 2 1h One Class Compounds

Rational Design and Synthesis of Next-Generation Analogues

The progression of drug discovery involving 6-(piperidin-4-yl)pyrimidin-2(1H)-one derivatives is centered on the rational design and synthesis of advanced analogues that exhibit enhanced potency, selectivity, and improved pharmacokinetic characteristics. A critical component of this effort is the detailed examination of structure-activity relationships (SAR), which provides a roadmap for modifying the core structure. For example, studies on related heterocyclic compounds have demonstrated that chemical substitutions on the piperidine (B6355638) nitrogen and alterations to the pyrimidinone ring can dramatically influence the compound's biological effects. nih.govnih.govrsc.org

Key strategies in the rational design of new analogues include:

Structure-Based Drug Design (SBDD): By using techniques like X-ray crystallography and computational modeling, researchers can visualize how a compound binds to its target. This allows for the precise design of new molecules that fit the target's binding site more effectively.

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule, such as the pyrimidinone or piperidine rings, with other structurally related heterocyclic systems. This can lead to the creation of entirely new chemical entities that may possess more favorable drug-like qualities. nih.gov

Modifications Based on SAR: Research on similar structures has shown that certain modifications can significantly boost potency. For instance, introducing unsaturation into the piperidine ring led to a tenfold increase in activity in one series of related compounds. nih.gov Similarly, studies suggest a preference for electron-rich aromatic groups attached to the core structure. nih.gov

The creation of these next-generation analogues necessitates the development of novel and efficient synthetic routes. Such advancements will enable the quick production of large, diverse libraries of related compounds, which are essential for comprehensive biological screening and testing. benthamdirect.comnih.gov

Exploration of Novel Therapeutic Applications and Target Identification

While compounds featuring the this compound scaffold have been significantly explored as kinase inhibitors for cancer, there is a vast, largely untapped potential for their use in other diseases. A crucial future direction is the identification of new biological targets for this class of molecules.

Emerging therapeutic areas and target identification approaches include:

Oncology: Beyond established targets, new research has identified potent and selective inhibitors for other key cancer-related proteins. These include EZH2, which is implicated in B-cell lymphomas, and Protein Kinase B (PKB/Akt), a central component in cell growth and survival pathways. rsc.orgnih.gov Other studies on related pyrimidine (B1678525) structures have shown activity against targets like BRD4 and PLK1. johnshopkins.edu

Infectious Diseases: Recent findings have highlighted the potential of pyrimidine derivatives as antitrypanosomal agents, offering a new avenue for treating neglected tropical diseases like Human African trypanosomiasis. nih.gov

Metabolic and Neurological Disorders: The versatility of the pyrimidine framework is further shown by the discovery of derivatives with antioxidant and anti-diabetic properties. nih.govbenthamdirect.com Additionally, related structures have been identified as selective monoamine oxidase (MAO)-A inhibitors for potential use in treating depression and as delta-opioid agonists for developing new pain therapies. chemistryworld.comnih.gov

Advanced Screening and Target ID Methods: To uncover these new applications, modern techniques are essential. Phenotypic screening , where compound libraries are tested in disease-relevant cellular models, can reveal unexpected therapeutic effects. Following a positive "hit," chemoproteomics and activity-based protein profiling (ABPP) can be used to pinpoint the specific molecular target of the compound, clarifying its mechanism of action. evitachem.com

This expansion into new therapeutic fields will significantly broaden the impact of this adaptable chemical scaffold.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and laboratory experiments is critical for advancing the development of therapeutics based on the this compound scaffold. Sophisticated computational tools are increasingly being leveraged to streamline and accelerate the drug discovery process.

Key integrated methodologies include:

Virtual High-Throughput Screening (vHTS): Computational methods can rapidly screen immense digital libraries of chemical structures to identify promising candidates for synthesis and further biological testing. rsc.org This in silico approach significantly narrows the field of potential drug candidates, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to predict the biological activity of new, unsynthesized analogues based on their structural and chemical properties. nih.govnih.govnih.gov These predictive models help guide the design of more potent and effective compounds by highlighting the molecular features that are most important for activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a compound and its protein target. nih.govnih.gov This detailed understanding of the binding process at an atomic level is crucial for optimizing a compound's affinity and selectivity for its intended target.

High-Throughput Screening (HTS): The predictions from computational models are validated through experimental HTS, where large numbers of compounds are physically tested for their activity against a specific target, often a protein kinase. nih.govbenthamdirect.comchemistryworld.com This iterative cycle of computational design and experimental validation is a powerful paradigm in modern drug discovery.

The table below summarizes the integrated methodologies and their roles in drug discovery.

MethodologyDescriptionApplication in Drug Discovery
Virtual HTS (vHTS) Computational screening of large compound libraries.Initial identification of potential lead compounds. rsc.org
QSAR Predictive modeling of activity based on chemical structure.Guiding the design of analogues with enhanced potency. nih.govnih.govnih.gov
Molecular Dynamics Simulation of the dynamic ligand-target interactions.Optimizing binding affinity and selectivity. nih.govnih.gov
Experimental HTS Physical screening of compounds for biological activity.Validating computational predictions and identifying active compounds. nih.govbenthamdirect.com

By integrating these advanced computational and experimental methods, researchers can adopt a more efficient, data-driven strategy for discovering the next generation of drugs derived from the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 6-(Piperidin-4-yl)pyrimidin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions, leveraging condensation of piperidine derivatives with pyrimidinone precursors. Key steps include:
  • Using cold NH₄OH to neutralize acidic intermediates and concentrated HCl in DMF to catalyze cyclization .
  • Microwave-assisted synthesis for faster reaction kinetics and improved yield .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
  • Spectroscopic analysis : ¹H NMR (DMSO-d₆) for hydrogen environments (e.g., NH protons at δ 10–12 ppm), ¹³C NMR for carbonyl (C=O) signals near δ 160–170 ppm .
  • Mass spectrometry : ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the antitumor activity of this compound, and how are endpoints quantified?

  • Methodological Answer :
  • In vivo models :
  • Ehrlich ascites carcinoma (EAC) : Inject 1×10⁷ cells intraperitoneally in Swiss albino mice (18–23 g). Administer test compound (e.g., 20–30 mg/kg) daily for 13 days. Calculate tumor inhibition (%) via tumor weight comparison to controls .
  • Sarcoma-180 solid tumors : Measure tumor volume (caliper) and weight post-necropsy. Validate via histopathology (H&E staining) and blood biochemistry (e.g., ALT, creatinine) .
  • Ethical compliance : Follow NCI guidelines for animal welfare, including ethical committee approval and humane endpoints .

Q. How does this compound induce apoptosis in cancer cells?

  • Methodological Answer :
  • Mitochondrial pathway : Measure mitochondrial membrane potential (MMP) loss using JC-1 dye (flow cytometry) and observe cytochrome c release via Western blot .
  • Cell cycle analysis : Treat cells (e.g., MiaPaCa-2) with IC₅₀ doses (e.g., 1.95 μM), fix with ethanol, and stain with PI for flow cytometry. Expect G0/G1 arrest .
  • Apoptosis markers : DAPI staining for nuclear fragmentation and Annexin V-FITC/PI dual staining to quantify early/late apoptosis .

Q. How can computational methods guide the optimization of this compound for target specificity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding to targets like VEGFR-2. Prioritize compounds with ΔG < -9 kcal/mol and hydrogen bonds with key residues (e.g., Lys868) .
  • ADMET prediction : Employ SwissADME to assess Lipinski’s rule compliance (e.g., MW <500, logP <5) and admetSAR for toxicity (e.g., Ames test negativity) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability (oral vs. IP administration) and plasma half-life (LC-MS/MS). Poor absorption or rapid metabolism may explain discrepancies .
  • Metabolite identification : Use hepatic microsomes (human/mouse) to identify phase I/II metabolites. Compare in vitro (microsomal stability) and in vivo (urine/fecal metabolite profiling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.